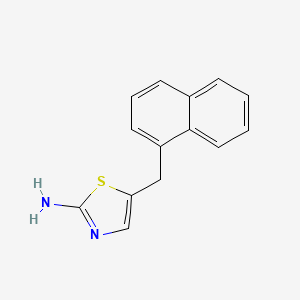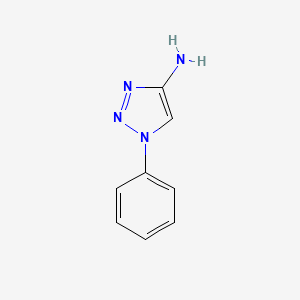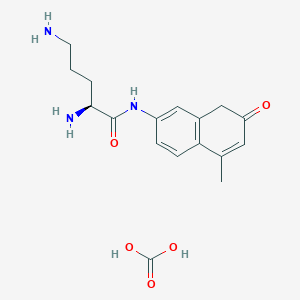
6-Methoxypurine hemihydrate
Descripción general
Descripción
6-Methoxypurine hemihydrate is a compound with the empirical formula C6H6N4O · 0.5H2O . It has a molecular weight of 159.15 . This compound crystallizes from N,N-methylformamide as the hemihydrate, and from water as the trihydrate . Both forms crystallize in the triclinic crystal system .
Molecular Structure Analysis
The molecular structure of this compound involves an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . In the hemihydrate, the hydrogen atom on the imidazole nitrogen atom is disordered between the two nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a white powder . It has a melting point of 196-198 °C . The compound is soluble in water, forming a clear, colorless solution .Aplicaciones Científicas De Investigación
Crystallization Studies
6-Methoxypurine crystallizes from N,N-methylformamide as the hemihydrate and from water as the trihydrate. Both forms crystallize in the triclinic crystal system. This compound demonstrates interesting properties upon heating, such as the liberation of water molecules and the formation of the hemihydrate at 383 K. The hydrogen bonding patterns in these hydrates have implications for understanding molecular interactions in purine derivatives (Fridman, Kapon, & Kaftory, 2004).
Hydrolytic Behavior
Contrary to common belief, aqueous acidic hydrolysis of 6-methoxypurines results in a complex mixture of products. This finding is significant for the isolation of nucleic acid bases and helps in understanding the hydrolytic reactions of purine derivatives (Wong & Fuchs, 1974).
Interaction Studies
6-Methoxypurine in water demonstrates a stacking interaction, which is analyzed using NMR chemical shift data. This study is crucial for understanding the solubility and interaction properties of substituted purines (Danner & Helmkamp, 1971).
Synthesis Studies
6-Methoxypurine derivatives have been synthesized through various chemical processes. These synthesis methods contribute to the development of nucleotide intermediates and have potential applications in pharmacology and biochemistry (Kawashima & Kumashiro, 1969).
Mecanismo De Acción
Safety and Hazards
When handling 6-Methoxypurine hemihydrate, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek medical attention immediately .
Propiedades
IUPAC Name |
6-methoxy-7H-purine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6N4O.H2O/c2*1-11-6-4-5(8-2-7-4)9-3-10-6;/h2*2-3H,1H3,(H,7,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJVYIQFRCDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2.COC1=NC=NC2=C1NC=N2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


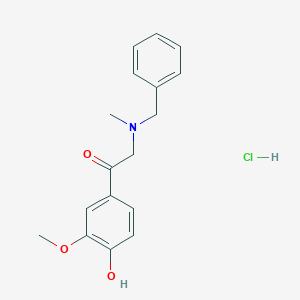



![2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole](/img/structure/B3251112.png)
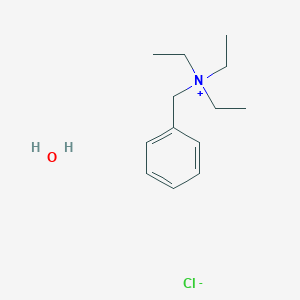
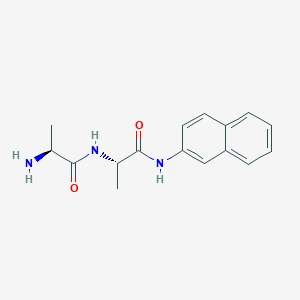
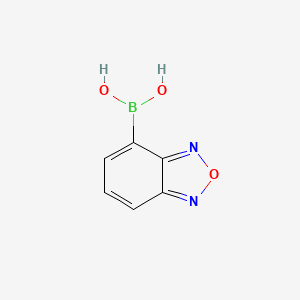
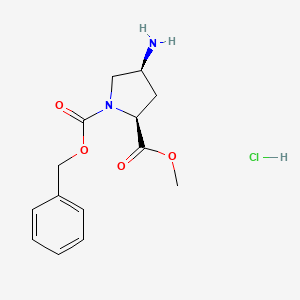
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)
